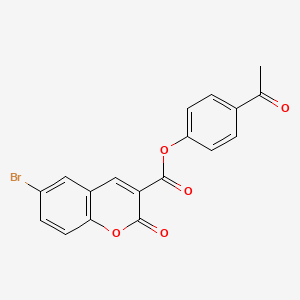
N-(2-oxoindolin-5-yl)-2-naphthamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-oxoindolin-5-yl)-2-naphthamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an indolinone moiety fused with a naphthamide group, which contributes to its distinctive chemical behavior and potential biological activities.
作用机制
Target of Action
The primary target of N-(2-oxoindolin-5-yl)-2-naphthamide is procaspase-3 , a key enzyme regulating apoptosis responses . This compound is part of a series of novel molecules designed to activate procaspase-3 .
Mode of Action
This compound interacts with its target, procaspase-3, to induce apoptosis . The compound’s interaction with procaspase-3 leads to the activation of this enzyme, which in turn triggers the process of programmed cell death or apoptosis .
Biochemical Pathways
The compound affects the apoptotic pathways regulated by caspases . Caspases are a large group of cysteine proteases enzymes involved in both extrinsic and intrinsic pathways of the apoptotic machine . The activation of procaspase-3 by this compound leads to changes in these pathways, resulting in the induction of apoptosis .
Result of Action
The activation of procaspase-3 by this compound results in the induction of apoptosis . This leads to the death of cancer cells, making the compound a potential anticancer agent . In fact, some compounds in the same series have shown notable cytotoxicity toward human cancer cell lines .
生化分析
Biochemical Properties
The biochemical properties of N-(2-oxoindolin-5-yl)-2-naphthamide are not fully understood. Compounds with a similar 2-oxoindoline moiety have been shown to interact with various enzymes, proteins, and other biomolecules . For instance, some 2-oxoindoline-based compounds have been found to exhibit notable cytotoxicity toward human cancer cell lines, suggesting that they may interact with key enzymes and proteins involved in cell proliferation and survival .
Cellular Effects
While specific cellular effects of this compound are not well-documented, related 2-oxoindoline-based compounds have been shown to influence cell function. For example, some of these compounds have been found to induce apoptosis in cancer cells, suggesting that they may impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully understood. Related compounds have been found to inhibit Src kinase, a key enzyme involved in cell proliferation and survival . This suggests that this compound may exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxoindolin-5-yl)-2-naphthamide typically involves the condensation of 2-oxoindoline derivatives with naphthamide precursors. One common method includes the use of a palladium-catalyzed C-N cross-coupling reaction. This reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(2-oxoindolin-5-yl)-2-naphthamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: this compound can participate in substitution reactions, where functional groups on the indolinone or naphthamide moieties are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for chlorination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
相似化合物的比较
Similar Compounds
- N-(2-oxoindolin-5-yl)methanesulfonamide
- N-(3-substituted-benzylidene-2-oxoindolin-5-yl)acetamide
- N-(2-oxoindolin-5-yl)-2-(p-tolyloxy)acetamide
Uniqueness
N-(2-oxoindolin-5-yl)-2-naphthamide stands out due to its naphthamide moiety, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable candidate for further research and development .
属性
IUPAC Name |
N-(2-oxo-1,3-dihydroindol-5-yl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c22-18-11-15-10-16(7-8-17(15)21-18)20-19(23)14-6-5-12-3-1-2-4-13(12)9-14/h1-10H,11H2,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBBMPZSRIVEAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}-1,3-benzoxazole](/img/structure/B2830261.png)

![6-(4-methoxyphenethyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2830265.png)
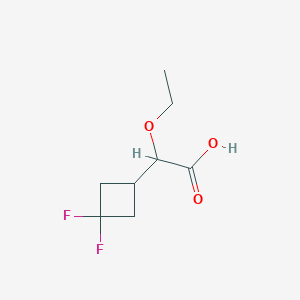
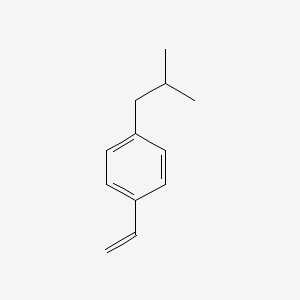
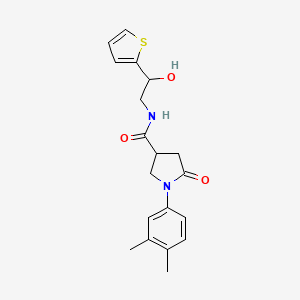
![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2830274.png)
![Tert-butyl 4-[(3S,4S)-4-methoxycarbonylpyrrolidin-3-yl]piperidine-1-carboxylate](/img/structure/B2830275.png)
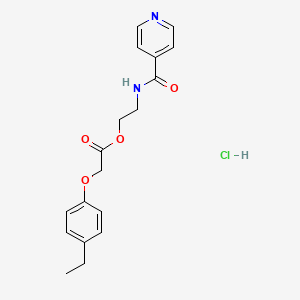
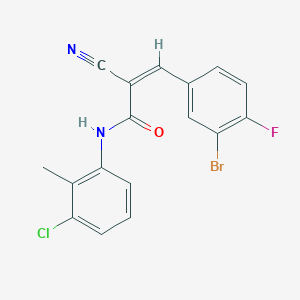
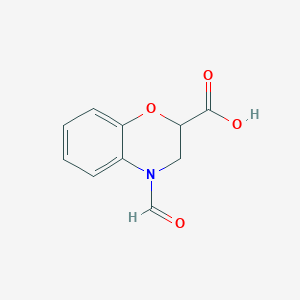
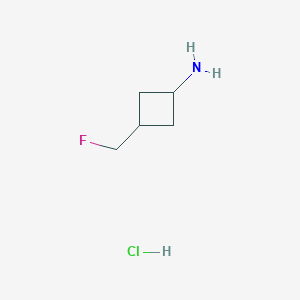
![Ethyl 2-acetamido-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate](/img/structure/B2830281.png)
